molecular formula C10H20ClNO2 B2779332 (1R,3S)-1,3-Dimethoxy-7-azaspiro[3.5]nonane;hydrochloride CAS No. 2413847-56-8

(1R,3S)-1,3-Dimethoxy-7-azaspiro[3.5]nonane;hydrochloride

Cat. No.: B2779332
CAS No.: 2413847-56-8
M. Wt: 221.73
InChI Key: FDIOXRJXPSHRAB-DTORHVGOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3S)-1,3-Dimethoxy-7-azaspiro[3.5]nonane hydrochloride is a chiral bicyclic compound featuring a spirocyclic framework with a nitrogen atom at the 7-position and methoxy groups at the 1- and 3-positions. Its molecular formula is C₁₀H₂₀ClNO₂, with a molecular weight of 221.73 g/mol . The stereochemistry (1R,3S) and substitution pattern confer unique physicochemical properties, such as enhanced lipophilicity compared to non-alkylated analogs, making it a candidate for pharmaceutical applications. The hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in drug development.

Properties

IUPAC Name

(1R,3S)-1,3-dimethoxy-7-azaspiro[3.5]nonane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-12-8-7-9(13-2)10(8)3-5-11-6-4-10;/h8-9,11H,3-7H2,1-2H3;1H/t8-,9+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBIGYOUREJWDCI-UFIFRZAQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C12CCNCC2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@@H](C12CCNCC2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-1,3-Dimethoxy-7-azaspiro[3.5]nonane;hydrochloride typically involves the use of chiral sources and cycloaddition reactions. One method involves the asymmetric cycloaddition of (1R,3S)-3-amino-1-cyclopentanol with cyclopentadiene using a chiral N-acylhydroxylamine compound as an inducer . This reaction builds the two chiral centers of the target product. The raw materials for this route are widely available and cost-effective, making it suitable for large-scale industrial production.

Industrial Production Methods

Industrial production methods for this compound focus on optimizing reaction conditions to achieve high yield and purity. The process involves a series of steps, including cycloaddition, reduction, and acidification reactions. The use of recyclable chiral shift reagents and simple acidification techniques enhances the efficiency and selectivity of the production process .

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-1,3-Dimethoxy-7-azaspiro[3.5]nonane;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

(1R,3S)-1,3-Dimethoxy-7-azaspiro[3.5]nonane;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,3S)-1,3-Dimethoxy-7-azaspiro[3.5]nonane;hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on target molecules, influencing their activity. This interaction can modulate various biological pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and related azaspiro derivatives:

Compound Name Molecular Formula Substituents/Features Molecular Weight (g/mol) Key Properties
(1R,3S)-1,3-Dimethoxy-7-azaspiro[3.5]nonane hydrochloride C₁₀H₂₀ClNO₂ 1,3-dimethoxy, 7-aza, spiro[3.5] 221.73 High lipophilicity, stereospecific interactions, hydrochloride salt for solubility
7-Azaspiro[3.5]nonane-2-carbonitrile hydrochloride (CAS 2304951-87-7) C₉H₁₄ClN₂ 2-cyano, 7-aza, spiro[3.5] 186.68 Polar nitrile group; lower molecular weight; potential nucleophilic reactivity
1,1-Difluoro-6-azaspiro[3.5]nonane hydrochloride (CAS 2097955-89-8) C₈H₁₄ClF₂N 1,1-difluoro, 6-aza, spiro[3.5] 197.65 Fluorine atoms enhance metabolic stability; reduced steric bulk
2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride (CAS 1610028-42-6) C₈H₁₈Cl₂N₂ 2-methyl, 2,7-diaza, spiro[3.5] 225.15 Dual nitrogen sites; dihydrochloride salt increases solubility; potential for bifunctional interactions
7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid hydrochloride C₈H₁₃ClNO₃ 7-oxa, 1-carboxylic acid, spiro[3.5] 206.65 Carboxylic acid introduces acidity; hydrogen bonding capability; lower lipophilicity

Impact of Heteroatom Substitution

  • Nitrogen vs.
  • Diaza Systems: Compounds like 2,7-diazaspiro[3.5]nonane dihydrochloride offer dual nitrogen sites, enabling coordination with metal ions or acidic biological targets .

Pharmacological Relevance

  • Stereochemistry: The (1R,3S) configuration in the target compound may enhance enantioselective binding compared to racemic analogs, as seen in related bicyclic systems like cis-2,8-diazabicyclo[4.3.0]nonane derivatives used in chiral drug synthesis .
  • Functional Groups : The dimethoxy groups in the target compound likely improve membrane permeability relative to polar groups (e.g., carboxylic acid in CAS 1417633-09-0) .

Stability and Reactivity

  • Fluorinated Analogs: 1,1-Difluoro-6-azaspiro[3.5]nonane hydrochloride exhibits greater metabolic stability due to fluorine’s electron-withdrawing effects, but lower solubility than the target compound .
  • Salt Forms: Dihydrochloride salts (e.g., 2-methyl-2,7-diazaspiro[3.5]nonane dihydrochloride) offer higher solubility but may introduce hygroscopicity, complicating formulation .

Biological Activity

(1R,3S)-1,3-Dimethoxy-7-azaspiro[3.5]nonane;hydrochloride is a chemical compound classified under the category of azaspiro compounds. Its unique structure contributes to various biological activities, which have been the focus of recent research. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : (1R,3S)-1,3-dimethoxy-7-azaspiro[3.5]nonane hydrochloride
  • CAS Number : 2413847-56-8
  • Molecular Formula : C10H19NO2·HCl
  • Molecular Weight : 221.73 g/mol
  • Purity : 95%

The compound features a spirocyclic structure that is significant for its interaction with biological targets.

1. GPR119 Agonism

Recent studies have identified this compound as a potent agonist for the GPR119 receptor. GPR119 is a G protein-coupled receptor primarily expressed in the pancreas and gastrointestinal tract, playing a crucial role in glucose homeostasis and insulin secretion.

  • Case Study : A study published in 2018 demonstrated that structurally optimized derivatives of this compound exhibited significant glucose-lowering effects in diabetic rat models. The lead compound (54g) showed promising pharmacokinetic profiles and enhanced insulinotropic effects compared to existing treatments .

2. Antidiabetic Potential

The agonistic action on GPR119 leads to increased secretion of incretin hormones such as GLP-1 (glucagon-like peptide-1), which is beneficial for managing type 2 diabetes.

  • Research Findings :
    • In Sprague-Dawley rats, administration of the compound resulted in a marked decrease in blood glucose levels postprandially.
    • The mechanism involves enhanced β-cell function and reduced glucagon secretion .

The biological activity of this compound can be attributed to its interaction with specific receptors and signaling pathways:

  • GPR119 Activation : Binding to GPR119 activates downstream signaling cascades that enhance insulin release from pancreatic β-cells.
  • Incretin Release : The compound stimulates the release of GLP-1 from intestinal L-cells, which further promotes insulin secretion and inhibits glucagon release from α-cells.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other known GPR119 agonists:

Compound NameGPR119 Agonist ActivityEffect on Blood GlucoseReference
This compoundHighSignificant decrease
Compound AModerateMild decrease
Compound BLowNo significant effect

Safety and Toxicology

While the pharmacological benefits are promising, safety assessments are critical for any new therapeutic agents. The compound has been classified with cautionary labels indicating potential irritant effects (GHS07). Further toxicological studies are necessary to establish a comprehensive safety profile.

Q & A

Q. What are the key steps in synthesizing (1R,3S)-1,3-Dimethoxy-7-azaspiro[3.5]nonane hydrochloride, and how can purity be optimized?

Synthesis typically involves multi-step organic reactions, such as Wittig reactions to form the spirocyclic backbone, followed by cyclization and introduction of the methoxy groups. For example, spirocyclic precursors like 7-azaspiro[3.5]nonane derivatives are synthesized using nucleophilic substitutions or cycloadditions under controlled pH and temperature . To optimize purity, HPLC and column chromatography are recommended for purification, while NMR and mass spectrometry confirm structural integrity .

Q. How does the hydrochloride salt form influence the compound’s stability and solubility?

The hydrochloride salt enhances aqueous solubility due to ionic interactions, making it suitable for in vitro assays. Stability studies indicate reduced degradation under acidic conditions (pH 4–6), but sensitivity to moisture requires storage in desiccated environments at −20°C .

Q. What analytical techniques are critical for characterizing this spirocyclic compound?

  • NMR spectroscopy (¹H/¹³C): Resolves stereochemistry (e.g., 1R,3S configuration) and methoxy group placement .
  • X-ray crystallography : Determines bond angles and spirocyclic geometry .
  • HPLC-MS : Quantifies purity (>95% required for pharmacological studies) .

Advanced Research Questions

Q. How does the stereochemistry of (1R,3S)-1,3-Dimethoxy-7-azaspiro[3.5]nonane hydrochloride affect its biological activity?

The 1R,3S configuration creates a rigid spirocyclic structure that enhances binding to biological targets like Sigma receptors . Computational docking studies suggest the methoxy groups participate in hydrogen bonding with receptor residues, while the spirocyclic core minimizes off-target interactions . Modifying stereochemistry (e.g., 1S,3R) reduces binding affinity by >50%, as shown in comparative SAR studies .

Q. What contradictions exist in literature regarding its pharmacological applications, and how can they be resolved?

Some studies report Sigma-1 receptor antagonism (Ki = 2.7 nM for 4b derivative), while others note weak agonism in certain cell lines . These discrepancies may arise from assay conditions (e.g., CHO vs. HEK293 cells) or salt form differences. Resolving this requires standardized in vitro protocols (e.g., radioligand binding assays at fixed Mg²⁺ concentrations) and metabolite profiling .

Q. What computational methods are effective for predicting the reactivity of this compound in novel reactions?

  • DFT calculations : Model electron density around the azaspiro nitrogen to predict nucleophilic attack sites .
  • Molecular dynamics (MD) simulations : Assess stability of spirocyclic conformers in solvent environments (e.g., DMSO vs. water) .
  • Docking software (AutoDock Vina) : Screen for interactions with enzymes like cytochrome P450 to anticipate metabolic pathways .

Q. How can researchers address low yields in spirocyclic ring formation during synthesis?

Low yields (<30%) often result from competing polymerization or incomplete cyclization. Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time and side products .
  • Catalytic systems : Use of Pd/C or Grubbs catalysts for selective ring closure .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency .

Methodological Guidance

  • For structural analogs : Compare HPLC retention times and IR spectra to differentiate derivatives (e.g., 7-oxa vs. 7-azaspiro compounds) .
  • In pharmacological assays : Pre-incubate the compound at physiological pH (7.4) to ensure salt dissociation and bioactive free base availability .
  • For computational modeling : Use Cambridge Structural Database (CSD) entries of similar spirocycles (e.g., CSD refcode: VEDXUT) to validate bond lengths and angles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.